molecular formula C30H60Cl2N6P2Pd B12053371 Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)

Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)

Cat. No.: B12053371
M. Wt: 744.1 g/mol
InChI Key: GNTXTSSDJRUYPK-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) typically involves the reaction of palladium(II) chloride with tri(1-piperidinyl)phosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production methods for Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions: Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:

  • Oxidation
  • Reduction
  • Substitution
  • Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, Heck)

Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, organoboron compounds, organostannanes, and alkynes. The reactions are typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions .

Major Products: The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) involves the coordination of the palladium center with the phosphine ligands and the substrate. This coordination facilitates the activation of the substrate and promotes the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate being used .

Comparison with Similar Compounds

Similar Compounds:

  • Dichlorobis[cyclohexyldi(1-piperidinyl)phosphine]palladium(II)
  • Dichlorobis(tri-o-tolylphosphine)palladium(II)
  • Bis(triphenylphosphine)palladium(II) dichloride
  • Tetrakis(triphenylphosphine)palladium(0)
  • Tris(dibenzylideneacetone)dipalladium(0)

Uniqueness: Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and selectivity in various cross-coupling reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C30H60Cl2N6P2Pd

Molecular Weight

744.1 g/mol

IUPAC Name

dichloropalladium;tri(piperidin-1-yl)phosphane

InChI

InChI=1S/2C15H30N3P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H2;2*1H;/q;;;;+2/p-2

InChI Key

GNTXTSSDJRUYPK-UHFFFAOYSA-L

Canonical SMILES

C1CCN(CC1)P(N2CCCCC2)N3CCCCC3.C1CCN(CC1)P(N2CCCCC2)N3CCCCC3.Cl[Pd]Cl

Origin of Product

United States

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